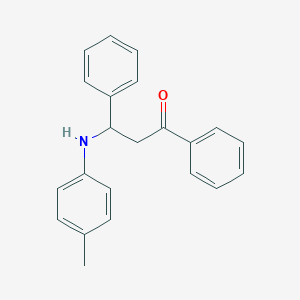
1,3-Diphenyl-3-(4-toluidino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3-(4-toluidino)-1-propanone is an organic compound with the molecular formula C22H21NO It is known for its unique structure, which includes a 4-methylphenyl group attached to an amino group, and a diphenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-(4-toluidino)-1-propanone typically involves the reaction of 4-methylaniline with benzaldehyde derivatives under specific conditions. One common method includes the use of a condensation reaction where 4-methylaniline reacts with benzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-3-(4-toluidino)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3-(4-toluidino)-1-propanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-3-(4-toluidino)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as those related to inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways, including those related to oxidative stress and apoptosis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Methylphenyl)amino]propanehydrazide: Known for its antibacterial activity.
N-(3-Amino-4-methylphenyl)benzamide: Used in medicinal chemistry as a building block for drug candidates.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate:
Uniqueness
1,3-Diphenyl-3-(4-toluidino)-1-propanone stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets.
Propiedades
Fórmula molecular |
C22H21NO |
|---|---|
Peso molecular |
315.4g/mol |
Nombre IUPAC |
3-(4-methylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
Clave InChI |
BMXOCSRQSZBTOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















